Cytotoxic Potency Reduction: Dihydrocephalomannine vs. Paclitaxel IC50 Comparison
Dihydrocephalomannine exhibits approximately 10- to 40-fold lower cytotoxic potency against cancer cell lines compared to paclitaxel, consistent with its designation as a reduced-activity taxane analog . The sec-butyl N-acyl side chain and saturated C2'-C3' bond in dihydrocephalomannine substantially impair tubulin binding and mitotic arrest activity relative to paclitaxel's benzoyl side chain and unsaturated C2'-C3' bond .
| Evidence Dimension | Cytotoxicity IC50 against cancer cell lines |
|---|---|
| Target Compound Data | 0.1 - 0.4 µM |
| Comparator Or Baseline | Paclitaxel: <0.01 µM |
| Quantified Difference | ≥10-fold higher IC50 (≥10-fold lower potency) |
| Conditions | MCF-7 (breast cancer) and A549 (lung cancer) cell lines; standard cell viability assays |
Why This Matters
This quantified potency difference establishes dihydrocephalomannine as an essential low-activity reference standard for taxane structure-activity relationship (SAR) studies, where it serves as a negative control or benchmark for evaluating side chain modifications.
